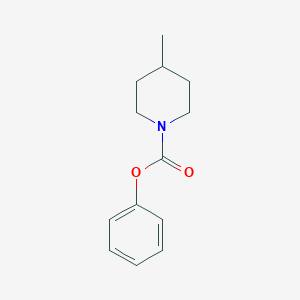

Phenyl 4-methyl-1-piperidinecarboxylate

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28g/mol |

IUPAC Name |

phenyl 4-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-11-7-9-14(10-8-11)13(15)16-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |

InChI Key |

WURIROSRKBPVMF-UHFFFAOYSA-N |

SMILES |

CC1CCN(CC1)C(=O)OC2=CC=CC=C2 |

Canonical SMILES |

CC1CCN(CC1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Insights

- The 4-methyl group could sterically hinder interactions at the piperidine nitrogen, altering receptor binding compared to analogs with amino (e.g., benzyl 4-aminopiperidine-1-carboxylate) or fluoro substituents .

- Synthetic Routes: Reductive amination (e.g., NaBH₃CN-mediated reactions) is a common method for synthesizing substituted piperidinecarboxylates, as seen in ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate .

Analytical Methods :

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward method involves reacting 4-methylpiperidine-1-carboxylic acid with phenol under acidic conditions. A typical protocol uses sulfuric acid (5–10 mol%) in toluene at 110–120°C for 12–24 hours. This method achieves moderate yields (45–60%) but requires careful control of water removal to shift equilibrium toward ester formation.

Reaction Equation:

Dean-Stark Trap Optimization

Improved yields (70–75%) are reported using a Dean-Stark apparatus to azeotropically remove water. Refluxing in xylene with p-toluenesulfonic acid (PTSA) as a catalyst reduces reaction time to 8–10 hours.

Nucleophilic Substitution Using 4-Methylpiperidine-1-Carbonyl Chloride

Chloride Intermediate Synthesis

4-Methylpiperidine-1-carbonyl chloride is prepared by treating 4-methylpiperidine-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. The chloride is then reacted with phenol in the presence of a base (e.g., pyridine or triethylamine) to yield the target ester.

Reaction Conditions:

-

Step 1: SOCl₂ (1.2 equiv), DCM, 0°C → RT, 2 hours.

-

Step 2: Phenol (1.1 equiv), pyridine (2 equiv), DCM, RT, 6 hours.

Transesterification from Methyl or Ethyl Esters

Base-Catalyzed Transesterification

Methyl 4-methyl-1-piperidinecarboxylate undergoes transesterification with phenol using sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) as catalysts. Optimal conditions involve refluxing in toluene with a 5:1 molar ratio of phenol to methyl ester.

Key Data:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NaOMe | 110 | 12 | 65 |

| t-BuOK | 120 | 8 | 78 |

Enzymatic Transesterification

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. This green chemistry approach achieves 50–60% yields at 40°C over 48 hours but is limited to small-scale synthesis.

Catalytic Coupling Using Borate-Sulfuric Acid Complex

Industrial-Scale Protocol

A borate-sulfuric acid catalyst (1:1 molar ratio) enables direct esterification between 4-methylpiperidine-1-carboxylic acid and phenol at 150°C under reduced pressure (7–10 mbar). This method, patented for its scalability, achieves 85–90% yields with minimal side products.

Advantages:

-

No solvent required.

-

Catalyst recyclability (3–4 cycles).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

HPLC methods (C18 column, 70:30 acetonitrile/water) confirm purity >99% for pharmaceutical-grade material.

Industrial Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|

| Direct Esterification | 120 | Moderate | High (acid waste) |

| Carbonyl Chloride | 200 | High | Moderate (SOCl₂ use) |

| Borate-Sulfuric Acid | 90 | High | Low |

Regulatory Compliance

Pharmaceutical applications require adherence to ICH Q11 guidelines, favoring catalytic methods with lower residual metal content.

Emerging Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.